4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine
Overview
Description
4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine is a heterocyclic compound that features a triazole ring, a pyrimidine ring, and a thiomorpholine ring. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the triazole and pyrimidine rings endows the compound with unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine typically involves multi-step reactions starting from readily available precursors. One common method involves the formation of the triazole ring through a cyclization reaction, followed by the introduction of the pyrimidine ring via a nucleophilic substitution reaction. The thiomorpholine ring is then introduced through a thiolation reaction.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the triazole and pyrimidine rings to their corresponding dihydro derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the triazole and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted triazole and pyrimidine derivatives.
Scientific Research Applications
4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It exhibits potential as an enzyme inhibitor and has been studied for its antimicrobial and anticancer properties.
Medicine: The compound is being explored for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole and pyrimidine rings can form hydrogen bonds and coordinate with metal ions, which allows the compound to inhibit enzyme activity or modulate receptor function. The thiomorpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A simpler triazole derivative with similar biological activities.
Pyrimidine: A basic pyrimidine ring structure that is a key component of nucleic acids.
Thiomorpholine: A sulfur-containing heterocycle with applications in medicinal chemistry.
Uniqueness
4-[4-(2-Methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine is unique due to the combination of the triazole, pyrimidine, and thiomorpholine rings in a single molecule. This unique structure allows it to exhibit a broader range of chemical reactivity and biological activity compared to its individual components.
Properties
IUPAC Name |
4-[4-(2-methyl-1,2,4-triazol-3-yl)pyrimidin-2-yl]thiomorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N6S/c1-16-10(13-8-14-16)9-2-3-12-11(15-9)17-4-6-18-7-5-17/h2-3,8H,4-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHWUIEKFHZVBCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC=N1)C2=NC(=NC=C2)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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